Buame Exhibits High-Affinity 5-HT1A Receptor Antagonism vs. Estradiol and Other Aminoestrogens
Buame is a potent, competitive antagonist at the 5-HT1A serotonin receptor, a property not shared by its parent compound, 17β-estradiol, or other 17β-aminoestrogens like prolame or butolame. In radioligand binding assays using [3H]8-OH-DPAT at recombinant human 5-HT1A receptors, Buame demonstrated a Ki value of 1.13 ± 0.23 nM [1]. Functional antagonism was confirmed in a cAMP accumulation assay, where Buame exhibited a KB value of 1.27 ± 0.30 nM [1]. In a broad selectivity screen (NovaScreen panel) of 61 neurotransmitter receptors, transporters, ion channels, and enzyme sites, Buame was found to be >100-fold selective for the 5-HT1A receptor [1].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.13 ± 0.23 nM (human recombinant) |
| Comparator Or Baseline | Estradiol: No measurable binding to 5-HT1A receptors. Prolame, Butolame, Pentolame: No reported activity at 5-HT1A. |
| Quantified Difference | Not calculable for comparators due to lack of binding; Buame affinity is in the low nanomolar range. |
| Conditions | Recombinant human 5-HT1A receptors; [3H]8-OH-DPAT radioligand binding assay. |
Why This Matters
This high-affinity, selective 5-HT1A antagonism provides a unique pharmacological tool for investigating serotonergic signaling independent of estrogen receptor pathways.
- [1] JPET. Binding affinity and functional potency of Buame at recombinant human 5-HT1A receptors. Data from JPET. View Source
